2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Description

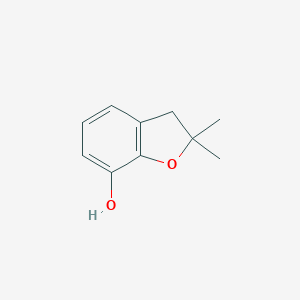

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGPNUBJBMCRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027414 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbofuran phenol is an odorless, white crystalline solid., White odorless solid; [CAMEO] | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1563-38-8 | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbofuran phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethylbenzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772HS1899G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, also commonly known as Carbofuran phenol. This document details its physicochemical characteristics, spectroscopic data, and provides experimental protocols for its synthesis and analysis. Furthermore, it visualizes its role as a key metabolite in the degradation of the pesticide Carbofuran.

Core Chemical Properties and Identifiers

This compound is a benzofuran derivative primarily recognized as a significant intermediate in the manufacturing of the carbamate insecticide Carbofuran and as one of its principal degradation products in the environment.[1] Its chemical identity is well-established through various nomenclature and registry numbers.

| Identifier | Value |

| IUPAC Name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol |

| Common Synonyms | Carbofuran phenol, Carbofuran 7-phenol, NIA 10272 |

| CAS Registry Number | 1563-38-8 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Odorless, white crystalline solid or colorless liquid.[2][3] |

Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its environmental fate, designing synthetic routes, and developing analytical methods.

| Property | Value | Unit |

| Density | 1.101 | g/mL at 25 °C |

| Refractive Index (n20/D) | 1.541 | |

| Boiling Point | 92 °C at 267 Pa; 95 °C at 1 mm Hg | °C |

| Flash Point | >113 | °C |

| Vapor Pressure | 0.839 | mmHg at 25 °C |

| pKa | 10.10 ± 0.40 (Predicted) | |

| Solubility | Insoluble in water; Soluble in dichloromethane, toluene, alcohol, and ether. | |

| LogP (Octanol/Water Partition Coefficient) | 2.106 (Calculated) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of this compound.

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (MS) | Under Electron Ionization (EI), it shows a stable molecular ion peak [M+] at m/z 164. A major fragment ion is observed at m/z 149, corresponding to the loss of a methyl group.[4] |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectra are available for structural confirmation. |

| Infrared (IR) Spectroscopy | IR spectra are available for the identification of functional groups. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is often achieved through the reaction of catechol with a methallyl halide, followed by thermal rearrangement and cyclization.[5]

Objective: To synthesize this compound from catechol and 3-chloro-2-methylpropene.

Methodology:

-

Etherification: Catechol is reacted with 3-chloro-2-methylpropene in the presence of a base to form the intermediate, o-methallyloxyphenol.[5]

-

Thermal Transposition (Claisen Rearrangement): The o-methallyloxyphenol undergoes a thermal rearrangement to yield o-methallylpyrocatechol.[5]

-

Cyclization: The o-methallylpyrocatechol is then cyclized in the presence of a solid acid catalyst to produce this compound.[5]

A related procedure for a derivative provides some insight into the reaction conditions: 16.4 g of the starting benzofuranol is added to 125 ml of water and treated with 8 ml of 50% NaOH.[2] After stirring, dimethylsulfate is added, and the mixture is heated at 60°C.[2] The product is then extracted with methylene chloride.[2]

Analytical Determination of this compound

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the detection and quantification of this compound, particularly in environmental and biological matrices.

Objective: To determine the concentration of this compound in a sample using GC-MS.

Methodology:

-

Sample Preparation: For water samples, a solid-phase extraction (SPE) can be employed to concentrate the analyte. For soil samples, extraction with a suitable organic solvent like ethyl acetate is performed.[6]

-

Derivatization (Optional but common for phenols): To improve volatility and chromatographic performance, the phenolic hydroxyl group can be derivatized.

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a mass spectrometer.

-

Gas Chromatography: A capillary column is used for the separation of the analyte from other components in the sample.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The instrument is set to monitor for the characteristic ions of this compound, such as the molecular ion at m/z 164 and the fragment ion at m/z 149.[4]

-

Degradation Pathway of Carbofuran

This compound is a primary degradation product of the pesticide Carbofuran. The main degradation pathway is through hydrolysis of the carbamate ester bond.[7]

Caption: Hydrolytic degradation of Carbofuran to its primary metabolites.

Biological Activity and Signaling Pathways

As a metabolite of the pesticide Carbofuran, the primary biological relevance of this compound is linked to the toxicology of its parent compound. Carbofuran is a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function. While Carbofuran phenol itself is significantly less toxic than Carbofuran, its presence is an indicator of Carbofuran exposure and degradation.[7] There is limited evidence to suggest that this compound has significant independent biological signaling activity. However, some of its derivatives have been investigated for potential antimicrobial properties.[1]

Conclusion

This compound is a well-characterized chemical compound with significant relevance in the fields of agrochemistry and environmental science. This guide has provided a detailed summary of its chemical and physical properties, along with methodologies for its synthesis and analysis. The provided information is intended to support researchers and professionals in their work with this important benzofuran derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. IT8220803A0 - PROCEDURE FOR THE PREPARATION OF 2,3-DIHYDRO-2,2-DIMETHYLBENZOFURAN-7OL. - Google Patents [patents.google.com]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.co [scielo.org.co]

- 7. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Physical Properties of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (CAS No. 1563-38-8), a key intermediate in the synthesis of the carbamate pesticide carbofuran. The data and protocols presented are intended to support research and development activities requiring a thorough understanding of this compound's characteristics.

Data Presentation: Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Unit | Source(s) |

| IDENTIFIERS | |||

| IUPAC Name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol | - | [1] |

| CAS Number | 1563-38-8 | - | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | - | [2] |

| Molecular Weight | 164.20 | g/mol | [2] |

| PHYSICAL PROPERTIES | |||

| Physical Description | Odorless, white crystalline solid or colorless liquid.[1] | - | |

| Boiling Point | 95 (at 1 mmHg); 92 (at 267 Pa) | °C | [3] |

| Melting Point | 57 - 59 | °C | [4] |

| Density | 1.101 (at 25 °C) | g/mL | [5] |

| Refractive Index | 1.541 (at 20 °C, D-line) | - | [5] |

| Vapor Pressure | 0.839 (at 25 °C) | mmHg | [3] |

| Flash Point | 113 (>230 °F) - closed cup | °C | [3][5] |

| SOLUBILITY & PARTITIONING | |||

| Water Solubility | Insoluble | - | [3] |

| LogP (Octanol/Water) | 2.106 (Crippen Method) | - | [6] |

| Solubility in Solvents | Soluble in dichloromethane, toluene, alcohol, ether.[3] | - | |

| ACIDITY | |||

| pKa | 10.10 ± 0.40 (Predicted) | - | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures applicable to organic compounds like this compound.

Melting Point Determination

The melting point is determined to assess purity and confirm identity. A sharp melting range (typically 0.5-1.0°C) indicates high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely crushed using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm height) of the compound into the sealed end.[5]

-

The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.

-

A second determination is performed with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or aluminum heating block

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A few milliliters of liquid this compound are placed into a small test tube.

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.[7]

-

The test tube is attached to a thermometer and heated gently in a Thiele tube or an aluminum block.[8]

-

As the liquid heats, air trapped in the capillary tube will bubble out.

-

Heating continues until a continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Density Measurement (Gravimetric Buoyancy Method)

Density is the mass per unit volume. For a solid, it can be determined using Archimedes' principle.

Apparatus:

-

Analytical balance with a density kit (or a hook for under-balance weighing)

-

Beaker

-

Immersion liquid of known density (e.g., distilled water, if the compound is insoluble)

-

Sample holder

Procedure:

-

The mass of the solid this compound sample is measured in the air (Mass_air).[10]

-

A beaker containing the immersion liquid is placed on the balance platform.

-

The solid sample is fully submerged in the liquid, ensuring no air bubbles are attached, and its apparent mass is measured (Mass_liquid).[10]

-

The density (ρ) is calculated using the formula: ρ_sample = (Mass_air / (Mass_air - Mass_liquid)) * ρ_liquid where ρ_liquid is the known density of the immersion liquid at the experimental temperature.[10]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property used for identification.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D-line source, 589 nm)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.[11]

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of the liquid this compound sample are placed on the lower prism.[12]

-

The prisms are closed and locked. The connected water bath is used to maintain a constant temperature (e.g., 20°C).

-

The light source is positioned, and the eyepiece is adjusted to view the crosshairs.

-

The refractometer scale is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.[11]

-

The refractive index value is read directly from the instrument's scale.

Mandatory Visualization: Synthesis Workflow

The industrial synthesis of this compound is a critical process for the production of carbofuran. The primary route begins with catechol and proceeds through key chemical transformations.

Caption: Synthesis pathway of this compound from Catechol.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. byjus.com [byjus.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. prepchem.com [prepchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. jove.com [jove.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to Carbofuran Phenol (CAS Number 1563-38-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran phenol, with the CAS number 1563-38-8, is a significant chemical intermediate, primarily recognized as the principal metabolite and degradation product of the broad-spectrum carbamate insecticide, carbofuran. This technical guide provides a comprehensive overview of carbofuran phenol, encompassing its physicochemical properties, toxicological profile, environmental fate, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development by consolidating key data and methodologies, thereby facilitating further research and a deeper understanding of this compound.

Physicochemical Properties

Carbofuran phenol, also known as 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is an odorless, white crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the table below, providing essential information for handling, storage, and experimental design.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | Odorless, white crystalline solid | [1][2] |

| Melting Point | 120.5 °C | |

| Boiling Point | 574.41 K | [4] |

| Density | 1.101 g/mL at 25 °C | |

| Vapor Pressure | 0.839 mmHg at 25°C | |

| Water Solubility | log10ws: -2.37 | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.106 | [4] |

| Refractive Index | n 20/D 1.541 |

Toxicology

The toxicological profile of carbofuran phenol is of significant interest, particularly in comparison to its parent compound, carbofuran. While carbofuran is a potent acetylcholinesterase inhibitor, its phenolic metabolite is considered to be of lower toxicological significance.

Acute Toxicity

Quantitative data indicates that carbofuran phenol has a significantly lower acute oral toxicity compared to carbofuran.

| Route | Species | Value | Reference |

| Oral LD₅₀ | Rat | 1800-2200 mg/kg | |

| Dermal LD₅₀ | Rabbit | >1000 mg/kg (for Carbofuran) | [5] |

| Inhalation LC₅₀ | Rat | No data available |

Note: The dermal LD₅₀ for carbofuran is provided for context, as specific data for carbofuran phenol is limited. The significantly higher oral LD₅₀ of the phenol suggests a lower acute toxicity profile.

Mechanism of Action and Signaling Pathways

Carbofuran's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[6][7] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.

Acetylcholinesterase Inhibition: While carbofuran is a potent AChE inhibitor, its phenolic metabolites are generally considered not to be of toxicological significance in this regard.[8] This suggests that the hydrolysis of the carbamate ester in carbofuran to form carbofuran phenol is a detoxification pathway.

Nrf2 Signaling Pathway: Recent studies have shown that carbofuran can affect the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[9][10] Exposure to carbofuran has been shown to down-regulate both Nrf2 and Gstp1 (a downstream target) expression.[9][10] The direct effect of carbofuran phenol on the Nrf2 pathway has not been extensively studied, representing a key area for future research.

Environmental Fate and Ecotoxicology

Carbofuran phenol is a key product of carbofuran's degradation in the environment. Its formation and subsequent fate are critical for assessing the overall environmental impact of carbofuran use.

Environmental Degradation

Carbofuran degrades in the environment through hydrolysis, photolysis, and microbial degradation, with carbofuran phenol being a major product of these processes.[11] The persistence of carbofuran in soil is variable, with reported half-lives ranging from 30 to 120 days.[5]

Hydrolysis: The hydrolysis of carbofuran to carbofuran phenol is highly pH-dependent, being more rapid in alkaline conditions.[1]

Biodegradation: Several bacterial strains have been identified that can degrade carbofuran, often via hydrolysis to carbofuran phenol.[12] Some microorganisms, such as Klebsiella pneumoniae, have been shown to further degrade carbofuran phenol.[13]

| Parameter | Value (for Carbofuran) | Reference |

| Soil Half-life | 30-120 days | [5] |

| Hydrolysis Half-life (in water at 25°C) | 690 weeks (pH 6.0), 8.2 weeks (pH 7.0), 1.0 week (pH 8.0) | [14] |

| Soil Adsorption Coefficient (Koc) | 46 | [13] |

Note: Specific quantitative environmental fate data for carbofuran phenol is limited, representing a knowledge gap.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of carbofuran phenol, designed for practical application in a laboratory setting.

Synthesis of Carbofuran Phenol

The following protocol is based on a patented method for the synthesis of this compound.[3]

Materials:

-

Catechol

-

3-chloro-2-methylpropene

-

Sodium hydroxide (50% solution)

-

Dimethyl sulfate

-

Methylene chloride

-

Sodium sulfate

-

Water

Procedure:

-

In a suitable reaction vessel, add 16.4 g of this compound (prepared from catechol and 3-chloro-2-methylpropene as described in Neth. Pat. No. 6,500,340) to 125 ml of water.

-

Add 8 ml of 50% sodium hydroxide solution and stir the mixture for 30 minutes.

-

Add 16.4 g of dimethyl sulfate to the suspension.

-

Heat the mixture to 60°C and continue stirring for 2 hours.

-

After cooling, extract the mixture with methylene chloride.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The residual oil can be distilled to afford pure 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran, which can then be demethylated to yield carbofuran phenol.

Analytical Methods

Accurate quantification of carbofuran phenol is crucial for toxicological and environmental monitoring. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

4.2.1. HPLC-UV Method for Carbofuran Phenol in Water

This protocol provides a general framework for the analysis of carbofuran phenol in water samples. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation:

-

Filter the water sample through a 0.45 µm syringe filter.

-

If necessary, perform solid-phase extraction (SPE) for pre-concentration and cleanup. A C18 cartridge is suitable for this purpose.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 280 nm.

-

Quantification: Based on a calibration curve prepared from certified reference standards of carbofuran phenol.

4.2.2. GC-MS Method for Carbofuran Phenol in Soil with Derivatization

Due to the polar nature of the phenolic hydroxyl group, derivatization is typically required to improve the volatility and chromatographic behavior of carbofuran phenol for GC-MS analysis.

Sample Preparation and Extraction:

-

Air-dry and sieve the soil sample.

-

Extract a known weight of soil (e.g., 10 g) with a suitable solvent such as acetone or a mixture of acetone and hexane, using sonication or Soxhlet extraction.

-

Concentrate the extract to a small volume.

Derivatization:

-

To the concentrated extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.

-

Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.

GC-MS Conditions:

-

GC Column: A non-polar or semi-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a few minutes.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The mass spectrum of the derivatized carbofuran phenol will show a characteristic molecular ion and fragmentation pattern.

Conclusion

Carbofuran phenol, as a major metabolite of carbofuran, plays a crucial role in the overall toxicological and environmental profile of its parent compound. This technical guide has consolidated available data on its physicochemical properties, toxicity, and environmental fate, highlighting its significantly lower acute toxicity compared to carbofuran. The provided experimental protocols for synthesis and analysis offer practical guidance for researchers. However, significant data gaps remain, particularly concerning the chronic toxicity, environmental persistence of carbofuran phenol itself, and its specific interactions with cellular signaling pathways such as the Nrf2 pathway. Further research in these areas is essential for a complete understanding of the human health and environmental risks associated with carbofuran and its degradation products.

References

- 1. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. chemeo.com [chemeo.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Carbofuran occupational dermal toxicity, exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbofuran affects cellular autophagy and developmental senescence through the impairment of Nrf2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 12. ikm.org.my [ikm.org.my]

- 13. Enhanced Carbofuran Degradation Using Immobilized and Free Cells of Enterobacter sp. Isolated from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 15. sciresjournals.com [sciresjournals.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol from Catechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis route starting from catechol is detailed, covering the core chemical transformations, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, commonly known as carbofuran phenol, is a crucial building block in organic synthesis. Its molecular structure, featuring a benzofuran core, makes it a valuable precursor for the development of a range of bioactive molecules. The synthesis of this compound from readily available starting materials is of significant interest to the chemical and pharmaceutical industries.

This guide focuses on the prevalent and industrially relevant synthetic pathway starting from catechol. This multi-step process involves an initial etherification, followed by a Claisen rearrangement and a final cyclization step to yield the target molecule. Recent advancements have also explored the feasibility of a one-pot synthesis, streamlining the process and improving overall efficiency.

Synthetic Pathway Overview

The synthesis of this compound from catechol proceeds through three key chemical transformations:

-

O-Alkylation of Catechol: The first step involves the selective mono-alkylation of catechol with a suitable methallyl electrophile, typically 3-chloro-2-methylpropene (methallyl chloride), to form the intermediate, o-methallyloxyphenol.

-

Claisen Rearrangement: The o-methallyloxyphenol intermediate undergoes a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to yield o-methallylpyrocatechol.

-

Cyclization: The final step involves the intramolecular cyclization of o-methallylpyrocatechol to form the desired this compound. This step is typically catalyzed by a solid acid catalyst.

These steps can be performed sequentially with the isolation of intermediates or as a continuous "one-pot" process without the separation of the intermediate products.[2]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound from catechol.

O-Alkylation of Catechol to form o-Methallyloxyphenol

This procedure details the selective mono-etherification of catechol with methallyl chloride.

Materials:

-

Catechol

-

Methallyl chloride

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetone (dry)

Procedure:

-

To a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add catechol, dry acetone, potassium carbonate, and potassium iodide.

-

Heat the mixture to reflux with stirring.

-

Add methallyl chloride dropwise to the refluxing mixture over a period of 10-30 minutes.

-

Continue the reaction under reflux for a specified duration (e.g., 15-30 hours), monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

The filtrate, containing the product o-methallyloxyphenol, unreacted catechol, and byproducts, can be processed to isolate the intermediate or used directly in the subsequent step.

Quantitative Data: A specific example reports a yield of 76% and a selectivity of 85% for the mono-ether product when reacting 40.5 mmol of catechol with 40.4 mmol of methallyl chloride under reflux for 15 hours.[3]

One-Pot Synthesis: Thermal Rearrangement and Cyclization

This protocol describes the conversion of o-methallyloxyphenol to the final product in a single reaction medium.

Materials:

-

Crude o-methallyloxyphenol solution (from the previous step)

-

Inert organic solvent (if different from the alkylation step)

-

Solid acid catalyst (e.g., acidic clay, zeolite)

Procedure:

-

The crude solution of o-methallyloxyphenol is subjected to thermal transposition. This is typically achieved by heating the solution to a temperature range of 150°C to 350°C.

-

The Claisen rearrangement of o-methallyloxyphenol to o-methallylpyrocatechol occurs during this heating phase.

-

For the final cyclization, a solid acid catalyst is introduced into the reaction mixture.

-

The reaction is continued at an elevated temperature for a period of 1 to 8 hours to facilitate the cyclization of o-methallylpyrocatechol to this compound.

-

The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.

-

The resulting solution contains the desired product, which can then be purified.

Purification

The final product, this compound, can be purified from the crude reaction mixture using standard laboratory techniques.

Procedure:

-

Solvent Removal: The solvent from the crude product solution is removed under reduced pressure.

-

Distillation: The residual oil is then subjected to vacuum distillation to isolate the pure this compound.

Alternatively, for mixtures containing significant amounts of unreacted catechol, extractive distillation can be employed for efficient separation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| O-Alkylation | Catechol, Methallyl chloride | K₂CO₃, KI | Acetone | Reflux | 15 | 76 | [3] |

| Claisen Rearrangement | o-Methallyloxyphenol | - | Inert Solvent | 150 - 350 | 1 - 8 | - | - |

| Cyclization | o-Methallylpyrocatechol | Solid Acid Catalyst | Inert Solvent | Elevated | - | - | [2] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Boiling Point | - | - |

| Melting Point | - | - |

| ¹H NMR (CDCl₃) | δ (ppm): 1.45 (s, 6H, 2xCH₃), 3.01 (s, 2H, CH₂), 4.8 (br s, 1H, OH), 6.6-6.8 (m, 3H, Ar-H) | - |

| ¹³C NMR | - | - |

| Mass Spectrum (m/z) | 164 (M+), 149, 121 | - |

Conclusion

The synthesis of this compound from catechol is a well-established and efficient process. The three-step sequence of O-alkylation, Claisen rearrangement, and cyclization provides a reliable route to this important intermediate. The potential for a one-pot synthesis further enhances the industrial applicability of this method. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully synthesize and utilize this versatile compound in their respective fields. Further optimization of reaction conditions, particularly for the rearrangement and cyclization steps, may lead to even higher overall yields and process efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. US4542229A - Process for preparing 2,3-dihydro-2,2-dimethylbenzofuran-7-ol - Google Patents [patents.google.com]

- 3. US4465868A - Process for preparing o-methallyloxyphenol - Google Patents [patents.google.com]

- 4. This compound | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, a key metabolite of the pesticide carbofuran. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quantification of this compound in various matrices.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Carbofuran phenol, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol

-

CAS Number: 1563-38-8

-

Molecular Formula: C₁₀H₁₂O₂

-

Molecular Weight: 164.20 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 | m | 3H | Ar-H |

| ~4.8 (br s) | s | 1H | Ar-OH |

| 2.99 | s | 2H | -CH₂- |

| 1.45 | s | 6H | -C(CH₃)₂ |

Note: The chemical shifts for the aromatic protons can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-O (aromatic) |

| ~142.8 | C-O (aromatic) |

| ~127.5 | Ar-C |

| ~121.0 | Ar-C |

| ~118.5 | Ar-C |

| ~108.0 | Ar-C |

| 82.0 | -C(CH₃)₂ |

| 42.5 | -CH₂- |

| 28.0 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenol) |

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1470 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 131 | Medium | [M - CH₃ - H₂O]⁺ |

The base peak is typically observed at m/z 164, corresponding to the molecular ion. A significant fragment at m/z 149 arises from the loss of a methyl group.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 2-4 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay: 2.0 s

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry Protocol

Sample Introduction (Gas Chromatography - GC):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate or methanol).

-

Inject 1 µL of the solution into the GC-MS system.

GC Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

MS Parameters (Electron Ionization):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Data Interpretation and Logical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, a key intermediate in the synthesis of the pesticide carbofuran. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in the development of analytical methods.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature to form a saturated solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound is a moderately polar molecule, influencing its solubility profile across a range of organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature, qualitative descriptions provide valuable insights into its behavior. The following table summarizes the available information.

| Organic Solvent | Solubility Description |

| Dichloromethane | Soluble |

| Toluene | Soluble |

| Alcohols (general) | Soluble |

| Ether (general) | Soluble |

| Ethanol | Readily Soluble[1] |

| Acetone | Readily Soluble[1] |

| Methanol | Sparingly Soluble |

| Chloroform | Slightly Soluble |

It is important to note that terms like "soluble," "sparingly soluble," and "slightly soluble" are qualitative. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like this compound in an organic solvent can be performed using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the analytical equipment at hand. Two common methods are the gravimetric method and the spectrophotometric method. These protocols are based on general laboratory procedures and can be adapted from guidelines such as the OECD Test Guideline 105 for water solubility.[2][3][4][5]

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[6][7][8][9]

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand at the constant temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the withdrawn sample through a membrane filter that is compatible with the organic solvent to remove any suspended solid particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of inert gas. For less volatile solvents, an oven set at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Mass Determination: Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it. The difference between this mass and the initial mass of the evaporating dish gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic absorbance at a specific wavelength in the UV-Visible spectrum.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvent (spectroscopic grade)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert Law.

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution and separate the undissolved solid.

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For mission-critical applications, it is imperative to perform detailed experimental solubility studies under well-controlled conditions.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

The Metabolic Fate of Carbofuran: A Technical Guide to 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran, a broad-spectrum carbamate insecticide, undergoes extensive metabolism in biological systems, leading to a variety of transformation products. A primary metabolite of significant toxicological interest is 2,3-dihydro-2,2-dimethyl-7-benzofuranol, also known as carbofuran phenol. Understanding the formation, quantification, and biological activity of this metabolite is crucial for comprehensive risk assessment and the development of potential therapeutic interventions in cases of exposure. This technical guide provides an in-depth overview of the metabolic pathways leading to this compound, detailed experimental protocols for its analysis, and a summary of key quantitative data from in vitro studies.

Introduction

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) is a systemic insecticide, nematicide, and acaricide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE).[1] Its metabolism is a critical determinant of its toxicity and persistence in various organisms. The biotransformation of carbofuran can proceed through two major pathways: hydrolysis and oxidation. The hydrolytic cleavage of the carbamate ester bond leads directly to the formation of this compound (carbofuran phenol).[2] Alternatively, oxidative pathways, primarily mediated by cytochrome P450 (CYP) enzymes, result in the formation of other metabolites such as 3-hydroxycarbofuran, which can then be further metabolized.[1] This guide focuses on the formation of this compound and the analytical methodologies used to study this process.

Metabolic Pathways of Carbofuran

The metabolism of carbofuran is complex, involving multiple enzymatic systems. The primary pathways leading to the formation of this compound and other key metabolites are outlined below.

Hydrolytic Pathway

The most direct route to the formation of this compound is the hydrolysis of the carbamate ester linkage in the parent carbofuran molecule. This reaction can occur both chemically and enzymatically and is a significant detoxification step, as carbofuran phenol is a much weaker inhibitor of AChE than carbofuran itself.

Oxidative Pathways

In mammalian systems, the oxidative metabolism of carbofuran is predominantly carried out by cytochrome P450 enzymes, with CYP3A4 being a major contributor in humans.[3][4] This pathway leads to the formation of several metabolites, including:

-

3-Hydroxycarbofuran: A major metabolite formed through ring hydroxylation.[1]

-

3-Ketocarbofuran: Formed by the oxidation of 3-hydroxycarbofuran.

-

Phenolic Metabolites: Further metabolism of hydroxylated and ketonated intermediates can also lead to the formation of various phenolic compounds.

The interplay between these pathways determines the overall toxicokinetic profile of carbofuran.

Figure 1: Metabolic pathways of Carbofuran.

Quantitative Data on Carbofuran Metabolism

The kinetic parameters of carbofuran metabolism provide valuable insights into the efficiency of its biotransformation. The following tables summarize key quantitative data from in vitro studies using human liver microsomes and recombinant CYP enzymes.

Kinetic Parameters of the Carbofuran Metabolic Pathway in Human Liver Microsomes

The formation of metabolites in the carbofuran pathway was studied in liver microsomes from ten individual human donors.[3][5] The kinetic parameters, Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint), are presented in Table 1.

| Donor ID | Km (µM) | Vmax (nmol/mg protein/min) | CLint (µL/mg protein/min) |

| HLM20 | 43.6 ± 4.7 | 55.8 ± 18.0 | 779.6 |

| HLM22 | 11.5 ± 6.4 | 1706 ± 852 | 6.75 |

| HLM28 | 115.4 | 43.6 ± 4.7 | 6.75 |

| HLM29 | 35.2 | 24.3 ± 2.5 | 10.73 |

| HLM30 | 63.8 | 18.2 ± 1.8 | 10.99 |

| HLM31 | 34.9 | 15.5 ± 1.1 | 7.00 |

| HLM32 | 30.6 | 15.5 ± 1.4 | 13.04 |

Data are presented as mean ± standard error from three determinations. Data sourced from Abass et al. (2022).[3][5]

Kinetic Parameters of the Carbofuran Metabolic Pathway by Recombinant Human CYP Enzymes

The role of specific CYP isoforms in the carbofuran metabolic pathway was investigated using recombinant human enzymes.[4] The results highlight the predominant role of CYP3A4 in this metabolic route.

| CYP Isoform | Vmax (nmol/nmol P450/min) | Km (µM) | CLint (µL/nmol P450/min) | Relative Contribution (%) |

| CYP1A2 | 11.8 ± 1.3 | 16.7 ± 7.5 | 711 | 1.3 |

| CYP2B6 | 26.4 ± 4.2 | 9.7 ± 3.9 | 2704 | 2.0 |

| CYP2D6 | 15.5 ± 2.1 | 18.7 ± 5.8 | 808 | 0.5 |

| CYP3A4 | 151.3 ± 12.3 | 6.9 ± 2.5 | 21915 | 95.9 |

Data are presented as mean ± standard error of three determinations. The combined formation rates of all metabolites in the carbofuran pathway were used for the calculation of kinetic parameters. Data sourced from Abass et al. (2022).[4]

Experimental Protocols

This section provides detailed methodologies for the in vitro metabolism of carbofuran and the analysis of its metabolites using modern analytical techniques.

In Vitro Metabolism of Carbofuran using Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of carbamate insecticides in human liver microsomes.[3][6][7][8]

Materials:

-

Pooled human liver microsomes (HLMs)

-

Carbofuran

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile

-

Internal standard (e.g., a deuterated analog of carbofuran or a structurally similar compound)

-

Microcentrifuge tubes

-

Incubator/water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture with a final volume of 200 µL. The mixture should contain:

-

Pooled human liver microsomes (e.g., 0.15 mg protein)

-

Carbofuran at the desired final concentrations (e.g., a range from 2.5 to 300 µM for kinetic studies)

-

0.1 M Phosphate buffer (pH 7.4)

-

-

Pre-incubation: Pre-incubate the mixture for 2 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., 1 mM NADPH final concentration).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 600 µL) containing the internal standard. The acetonitrile will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS or another suitable analytical method.

Sample Preparation using QuEChERS for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food.[9][10][11][12]

Materials:

-

Homogenized food sample

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA) and C18)

-

50 mL centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

Procedure:

-

Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Extraction: Add the QuEChERS extraction salts, cap the tube tightly, and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the phases.

-

Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄ and 150 mg PSA for general produce).

-

Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge for 1 minute at >1500 rcf.

-

Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further diluted before analysis by LC-MS/MS or GC-MS/MS.

References

- 1. In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 3. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 11. One moment, please... [shimisanj.com]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Discovery and History of Carbofuran Phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran phenol, chemically known as 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is a significant chemical intermediate and a primary metabolite of the broad-spectrum carbamate insecticide, carbofuran.[1][2] Its history is intrinsically linked to the development and subsequent environmental and toxicological scrutiny of carbofuran. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, analytical methods, and metabolic pathways of carbofuran phenol.

Discovery and History

The discovery of carbofuran phenol is a direct consequence of the development of carbofuran by the FMC Corporation. Carbofuran was introduced as a potent insecticide, nematicide, and acaricide.[3] Subsequent metabolic studies in various organisms and environmental matrices revealed that carbofuran undergoes hydrolysis to form carbofuran phenol.[4] This hydrolysis can occur both biotically, through the action of microbial enzymes, and abiotically in certain environmental conditions.[5][6]

The primary synthetic routes to carbofuran itself, and by extension its key intermediate carbofuran phenol, have been detailed in several patents. One of the prominent early methods for the synthesis of the benzofuran ring system, a core component of carbofuran phenol, involves a Claisen rearrangement.[7][8]

Physicochemical Properties

Carbofuran phenol is a white crystalline solid with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[9] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1563-38-8 | [2][10] |

| Molecular Formula | C₁₀H₁₂O₂ | [9] |

| Molecular Weight | 164.20 g/mol | [9] |

| Appearance | White crystalline solid | [9] |

| Melting Point | 150-153 °C | [11] |

| Boiling Point | 255.9 ± 29.0 °C at 760 mmHg | |

| Water Solubility | Moderately soluble | [12] |

| Density | 1.1 ± 0.1 g/cm³ | |

| logP (Octanol-Water Partition Coefficient) | 2.23 |

Synthesis of Carbofuran Phenol

Several synthetic routes for carbofuran phenol (this compound) have been developed. The two primary methods start from either catechol or 1,2-cyclohexanedione.

Synthesis from Catechol

This classic approach involves the etherification of catechol with a methallyl halide, followed by a Claisen rearrangement and subsequent cyclization.[13][14][15]

Experimental Protocol:

-

Etherification: Catechol is reacted with 3-chloro-2-methylpropene in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in an inert solvent like acetone. This reaction yields 2-(2-methylallyl)oxy)phenol.

-

Claisen Rearrangement and Cyclization: The resulting 2-(2-methylallyl)oxy)phenol is heated, typically at high temperatures, to induce a Claisen rearrangement, forming an intermediate which then undergoes intramolecular cyclization to yield this compound (carbofuran phenol).

Synthesis of Carbofuran Phenol from Catechol

Caption: Synthesis pathway of Carbofuran Phenol starting from Catechol.

Synthesis from 1,2-Cyclohexanedione

An alternative patented process involves the alkylation of 1,2-cyclohexanedione with a beta-methallyl compound, followed by a Claisen rearrangement and aromatization.[7][8][16]

Experimental Protocol:

-

Alkylation: 1,2-Cyclohexanedione is O-alkylated with a beta-methallyl compound (e.g., beta-methallyl chloride) using either base or acid catalysis to form a beta-methallyldiosphenol intermediate.

-

Claisen Rearrangement and Aromatization: The intermediate undergoes a Claisen rearrangement upon heating. In the presence of an aromatization catalyst, the subsequent intermediates aromatize to form carbofuran phenol.

Synthesis of Carbofuran Phenol from 1,2-Cyclohexanedione

Caption: Synthesis pathway of Carbofuran Phenol from 1,2-Cyclohexanedione.

Analytical Methods

The detection and quantification of carbofuran phenol are crucial for environmental monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of carbofuran phenol in complex matrices like soil.[17][18][19]

Experimental Protocol for Soil Analysis:

-

Extraction: Soil samples are typically extracted with an organic solvent such as a mixture of water and acetonitrile, followed by partitioning into dichloromethane.[19] Sonication is often used to improve extraction efficiency.

-

Cleanup: The extract may require a cleanup step to remove interfering substances.

-

GC-MS Analysis: The final extract is injected into a GC-MS system.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.[17]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Ionization: Electron ionization (EI) at 70 eV is standard.[17]

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of carbofuran phenol.[19]

-

GC-MS Analysis Workflow

Caption: General workflow for the analysis of Carbofuran Phenol in soil samples by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of carbofuran phenol in aqueous samples.

Experimental Protocol for Water Analysis:

-

Sample Preparation: Water samples may be filtered to remove particulate matter. Solid-phase extraction (SPE) can be used for pre-concentration and cleanup if necessary.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water or a buffer solution is common.

-

Detection: UV detection at a specific wavelength or fluorescence detection after post-column derivatization can be employed for quantification.

-

Metabolic Pathways

Carbofuran is metabolized in various organisms, including mammals, insects, and microorganisms, primarily through hydrolysis and oxidation. The initial and most significant step in its degradation is the hydrolysis of the carbamate ester linkage to form carbofuran phenol.[5][20]

This hydrolysis is catalyzed by carbofuran hydrolase enzymes found in various microorganisms.[5] Carbofuran phenol is generally considered to be less toxic than the parent compound, carbofuran.[6] Further degradation of carbofuran phenol can occur, leading to the opening of the benzofuran ring and eventual mineralization.[20][21]

Metabolic Pathway of Carbofuran

Caption: Simplified metabolic pathway showing the hydrolysis of Carbofuran to Carbofuran Phenol.

Quantitative Data

Toxicological Data

Carbofuran is known for its high acute toxicity. Carbofuran phenol, its primary metabolite, is significantly less toxic. A summary of available acute toxicity data is presented in Table 2.

| Compound | Species | Route | LD50/LC50 | Reference(s) |

| Carbofuran | Rat | Oral | 6 - 18 mg/kg | [22] |

| Rabbit | Dermal | > 2000 mg/kg | [23] | |

| Carbofuran Phenol | Rat | Oral | 1800 - 2200 mg/kg | [24] |

| Carbofuran | Rainbow Trout (Oncorhynchus mykiss) | 96h | 8.5 mg/L | |

| Bluegill (Lepomis macrochirus) | 96h | 0.088 mg/L | [25] | |

| Daphnia magna | 48h | 0.0187 mg/L | [26] |

Environmental Fate

The persistence of carbofuran in the environment is a key concern. Its degradation to carbofuran phenol is a critical step in its environmental fate. The half-life of carbofuran can vary significantly depending on environmental conditions.

| Matrix | Condition | Half-life | Reference(s) |

| Soil | Field studies | 26 - 110 days | [27] |

| Water | pH 7 | 8.2 weeks | [27] |

| pH 8 | 1.0 week | [27] |

Conclusion

Carbofuran phenol is a compound of significant interest due to its role as the primary metabolite of the widely used insecticide carbofuran. Its discovery and history are closely tied to the agricultural application and subsequent environmental and toxicological assessment of its parent compound. Understanding the synthesis, physicochemical properties, analytical methodologies, and metabolic pathways of carbofuran phenol is essential for researchers and professionals in environmental science, toxicology, and drug development. The data and protocols presented in this guide offer a comprehensive resource for further investigation and risk assessment of carbofuran and its transformation products.

References

- 1. Carbofuran - Wikipedia [en.wikipedia.org]

- 2. Carbofuran-phenol | CymitQuimica [cymitquimica.com]

- 3. Carbofuran toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 7. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]

- 8. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. Carbofuran-phenol | CAS 1563-38-8 | LGC Standards [lgcstandards.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. Carbofuran (Ref: OMS 864) [sitem.herts.ac.uk]

- 13. prepchem.com [prepchem.com]

- 14. US4542229A - Process for preparing 2,3-dihydro-2,2-dimethylbenzofuran-7-ol - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]